Lipophilicity Tuning: XLogP3 of 0.4 Positions Compound in Optimal CNS Drug-Like Space Versus Thienylglycine and Phenylglycine Analogs
The target compound's XLogP3 of 0.4, computed by PubChem [1], represents a refined lipophilicity profile distinct from both the more polar free amino acid DL-α-(2-thienyl)glycine (XLogP3: -2.0 to -1.4) and the more lipophilic N-Acetyl-DL-phenylglycine (XLogP3: 0.8) [2]. An XLogP3 near 0.5 is often associated with favorable brain penetration, while values below 0 or above 3 are generally suboptimal for CNS applications.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | DL-α-(2-thienyl)glycine: XLogP3 = -2.0 to -1.4; N-Acetyl-DL-phenylglycine: XLogP3 = 0.8 |
| Quantified Difference | Target logP is 1.8–2.4 units higher than thienylglycine parent; 0.4 units lower than phenylglycine analog |
| Conditions | Computed XLogP3 values from PubChem (2025 release) and vendor databases |
Why This Matters
The lipophilicity gap between this compound and its closest analogs directly influences passive membrane permeability and nonspecific protein binding, making the exact compound necessary for studies where solubility-permeability balance is parameter-matched to a lead series.
- [1] PubChem. N-[1-Hydroxy-2-oxo-2-(2-thienyl)ethyl]acetamide (CID 3531885). XLogP3-AA: 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/3531885 View Source
- [2] PubChem. N-Acetyl-DL-phenylglycine (CID 85935). XLogP3-AA: 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/85935 View Source
